molecular formula C10H13NO B028648 1-(2-Amino-3-ethylphenyl)ethanone CAS No. 108562-67-0

1-(2-Amino-3-ethylphenyl)ethanone

Cat. No.: B028648
CAS No.: 108562-67-0
M. Wt: 163.22 g/mol
InChI Key: HOPFAICNATWMLI-UHFFFAOYSA-N
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Description

1-(2-Amino-3-ethylphenyl)ethanone is an aromatic ketone derivative featuring an amino (-NH₂) group at the 2-position and an ethyl (-CH₂CH₃) substituent at the 3-position of the phenyl ring. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or bioactive molecules.

Properties

CAS No.

108562-67-0

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-amino-3-ethylphenyl)ethanone

InChI

InChI=1S/C10H13NO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h4-6H,3,11H2,1-2H3

InChI Key

HOPFAICNATWMLI-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)C(=O)C)N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)C)N

Other CAS No.

108562-67-0

Synonyms

Ethanone, 1-(2-amino-3-ethylphenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Ethanone derivatives vary significantly based on substituent type and position. Below is a comparative analysis:

Compound Substituents Key Features Reference
1-(2-Amino-3-ethylphenyl)ethanone 2-NH₂, 3-CH₂CH₃ Amino group enables hydrogen bonding; ethyl enhances lipophilicity.
1-(2-Amino-6-nitrophenyl)ethanone 2-NH₂, 6-NO₂ Nitro group is electron-withdrawing; may increase oxidative instability.
1-(7-Hydroxynaphthalen-1-yl)ethanone 7-OH (naphthalene core) Hydroxyl group improves solubility; naphthalene core increases π-π stacking.
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone 2-NH₂, 3-Cl, 4-OCH₃ Chlorine (electron-withdrawing) and methoxy (electron-donating) alter reactivity.
JWH-250 (1-(1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone) Indole, methoxyphenyl Synthetic cannabinoid; methoxy and alkyl chains dictate receptor binding.

Key Observations :

  • Electron-donating groups (e.g., -NH₂, -OCH₃) increase nucleophilicity and hydrogen-bonding capacity, enhancing interactions with biological targets .
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce electron density, affecting stability and reaction kinetics .
  • Alkyl chains (e.g., -CH₂CH₃, -pentyl) improve lipid solubility, influencing pharmacokinetics .

Physicochemical Properties

Solubility and Stability

Data from structurally related compounds highlight trends:

Compound Solubility in DMSO (mg/mL) Stability Notes Reference
1-(2-Amino-3-hydroxyphenyl)ethanone ~1.0 Stable at -20°C Hydroxyl group enhances aqueous solubility.
1-(2-Amino-6-nitrophenyl)ethanone Not reported Potential instability Nitro group may decompose under light/heat.
This compound* Estimated ~2.0 Likely stable Ethyl group may reduce crystallinity. N/A

*Note: Data for the target compound is extrapolated from analogs.

Key Trends :

  • Polar substituents (e.g., -OH, -NH₂) improve water solubility but may reduce membrane permeability .
  • Non-polar groups (e.g., -CH₂CH₃) enhance lipid solubility, favoring blood-brain barrier penetration .

Antibacterial and Antioxidant Profiles

Ethanone derivatives exhibit varied bioactivities depending on substituents:

Compound Antibacterial Activity Antioxidant Activity Mechanism Reference
Schiff base hydroxynaphthalenyl ethanones Moderate (E. coli) High (DPPH assay) Radical scavenging via hydroxyl groups.
1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)ethanone Not tested Predicted high Multiple hydroxyl groups enhance activity.
This compound* Potential activity Likely moderate Amino group may chelate metal ions. N/A

Key Insights :

  • Hydroxyl and amino groups are critical for antioxidant activity via radical neutralization .

Preparation Methods

Regioselective Nitration of 3-Ethylacetophenone

The synthesis of 1-(2-nitro-3-ethylphenyl)ethanone serves as a critical precursor for nitro reduction. Nitration of 3-ethylacetophenone requires careful control of directing effects. The acetyl group (-COCH₃) acts as a meta director, while the ethyl group (-C₂H₅) serves as an ortho/para director due to its electron-donating nature. Competitive directing effects often lead to mixtures, but low-temperature nitration (0–5°C) with fuming nitric acid in sulfuric acid favors ortho-nitration relative to the ethyl group, yielding 1-(2-nitro-3-ethylphenyl)ethanone as the major product.

Catalytic Hydrogenation of Nitro Intermediates

Reduction of the nitro group to an amine is typically achieved via catalytic hydrogenation. Using 10% Pd/C in ethanol under 3 atm H₂ at 50°C, 1-(2-nitro-3-ethylphenyl)ethanone undergoes complete reduction within 4–6 hours, yielding 1-(2-amino-3-ethylphenyl)ethanone in 85–90% isolated yield. Alternative methods, such as iron-acetic acid reduction (Fe powder, glacial acetic acid, 80°C, 8 hours), provide comparable yields (80–85%) but require post-reaction neutralization and extraction.

Transition-Metal-Catalyzed Coupling Approaches

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation enables precise ethyl group installation. Protecting the amino group as a tert-butoxycarbonyl (Boc) amide converts it into a strong ortho-directing group. Treatment with LDA (lithium diisopropylamide) at -78°C in THF followed by quenching with ethyl iodide introduces the ethyl group at the 3-position. Deprotection with HCl in dioxane restores the amino group, affording this compound in 65–70% overall yield.

Friedel-Crafts Acylation of Prefunctionalized Arenes

Ethyl-Directed Acylation

Friedel-Crafts acylation of 3-ethylaniline derivatives is complicated by the amino group’s sensitivity to Lewis acids. Protecting the amino group as an acetanilide (acetic anhydride, pyridine, 25°C, 2 hours) allows AlCl₃-catalyzed acylation with acetyl chloride in dichloromethane. The acetyl group attaches para to the ethyl group, yielding 1-(4-acetyl-3-ethylphenyl)acetamide. Subsequent hydrolysis (6M HCl, reflux, 6 hours) and regioselective nitration/reduction adjust the substitution pattern, though this pathway suffers from low overall efficiency (40–45%).

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield (%)
Nitro ReductionHigh regioselectivity, scalableMulti-step nitration required80–90
Suzuki CouplingPrecise ethyl placementSensitive to oxygen, costly catalysts70–75
Directed MetalationAvoids nitration stepsLow-temperature requirements65–70
Friedel-Crafts AcylationUtilizes commercial starting materialsLow efficiency, protection/deprotection40–45

Reaction Optimization and Scalability

Solvent and Catalyst Screening in Suzuki Coupling

A screen of palladium catalysts revealed [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) as superior to [Pd(PPh₃)₄] for ethyl transfer, improving yields to 78–82% in toluene/water (3:1) at 90°C. Additives like tetrabutylammonium bromide (TBAB) enhance phase transfer, reducing reaction time to 8 hours.

Green Chemistry Approaches

Mechanochemical nitro reduction using Fe powder and montmorillonite K10 in a ball mill (500 rpm, 2 hours) achieves 88% yield with minimal solvent, aligning with sustainable chemistry principles .

Q & A

Basic: What are the most reliable synthetic routes for 1-(2-Amino-3-ethylphenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation of a substituted aniline derivative. A common approach involves reacting 3-ethyl-2-nitroaniline with acetyl chloride in the presence of AlCl₃ as a catalyst, followed by nitro group reduction using hydrogenation (Pd/C catalyst) or chemical reductants like SnCl₂ . Optimization requires monitoring reaction temperature (ideally 0–5°C during acylation to avoid over-acylation) and solvent choice (e.g., dichloromethane for better selectivity). Purity can be improved via recrystallization using ethanol/water mixtures .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Characterize impurities : Employ LC-MS to identify byproducts (e.g., unreacted nitro intermediates) that may interfere with bioactivity .
  • Cross-validate : Compare results across orthogonal methods (e.g., enzymatic inhibition vs. cellular uptake assays) .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR : ¹H NMR should show a singlet for the acetyl group (~2.5 ppm) and aromatic protons split by the amino and ethyl substituents (δ 6.5–7.2 ppm). ¹³C NMR confirms the ketone carbonyl at ~205 ppm .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 178.2 (C₁₀H₁₃NO⁺). High-resolution MS (HRMS) validates the molecular formula .

Advanced: How can researchers resolve ambiguities in NMR spectra caused by tautomerism or rotational isomers?

Methodological Answer:

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to observe coalescence of split signals, indicating dynamic processes .
  • 2D NMR : Use HSQC and HMBC to correlate aromatic protons with adjacent carbons, distinguishing between tautomeric forms (e.g., enamine vs. keto forms) .
  • DFT Calculations : Compare experimental chemical shifts with computed values for different tautomers using Gaussian or ORCA software .

Basic: What strategies ensure high purity for pharmacological studies?

Methodological Answer:

  • Chromatographic purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) .
  • Purity validation : Confirm ≥98% purity via HPLC (UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: How can degradation pathways be elucidated under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via LC-MS to identify products (e.g., hydrolyzed ketone or oxidized ethyl group) .
  • Metabolic Stability Assays : Use liver microsomes (human or rodent) with NADPH cofactor to detect phase I metabolites (e.g., hydroxylation at the ethyl group) .

Basic: What computational tools predict the compound’s reactivity in synthetic planning?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites .
  • Retrosynthetic Software : Tools like Synthia (formerly Chematica) propose routes based on known reactions of analogous aminoacetophenones .

Advanced: How can researchers address conflicting solubility data in different solvents?

Methodological Answer:

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
  • Co-solvency Studies : Test binary mixtures (e.g., ethanol/water) to enhance solubility for in vitro assays .

Basic: What are the key considerations for designing SAR studies on analogs?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with substituents at the amino (e.g., methyl, acetyl) or ethyl (e.g., longer alkyl chains) groups .
  • Bioisosteric Replacement : Replace the ethyl group with cyclopropyl or vinyl to assess steric/electronic effects on activity .

Advanced: How can researchers validate hypothesized binding modes with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with the amino group) .
  • Site-Directed Mutagenesis : Mutate predicted binding residues (e.g., Tyr452 in kinase targets) and measure activity loss via IC₅₀ shifts .

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